2,4,5-Trihydroxybenzaldehyde
Description
Overview and Historical Context of 2,4,5-Trihydroxybenzaldehyde Research
This compound, a polyhydroxy-substituted aromatic aldehyde, has garnered increasing attention for its diverse chemical and biological properties. While the precise historical timeline of its initial discovery is not extensively documented in readily available literature, its presence as a natural product and a synthetic compound has been noted in various scientific contexts. A notable milestone in its research was the documented synthesis from commercially available sesamol (B190485), a component of sesame oil, in the early 21st century. nih.govsci-hub.se This synthesis opened avenues for more detailed investigation into its properties.
The compound has been identified in natural sources, including the seeds of Beta vulgaris var. cicla (Swiss chard), highlighting its role in the plant kingdom. researchgate.net Research into this compound and its derivatives has been driven by the broader interest in phenolic compounds, which are recognized for their wide range of biological activities.
Significance of this compound in Chemical and Biological Sciences
The significance of this compound stems from its reactive nature and its demonstrated biological efficacy. In the realm of chemical sciences, it serves as a valuable intermediate in organic synthesis. For instance, it is a precursor for the synthesis of other complex molecules, such as 2,4,5-tribenzyloxybenzaldehyde and 2-hydroxy-4,5-dimethoxybenzaldehyde. sigmaaldrich.com Its chemical structure, featuring a benzaldehyde (B42025) moiety with three hydroxyl groups, makes it a versatile building block for creating more elaborate chemical entities with potential applications in medicinal chemistry and material science. nordmann.global
From a biological perspective, this compound has exhibited a range of promising activities. Research has highlighted its cytotoxic effects against various cancer cell lines. nih.govbiosynth.com Studies have shown that it can induce apoptosis (programmed cell death) in human leukemia HL-60 cells, suggesting its potential as a chemopreventive or chemotherapeutic agent. nih.govsci-hub.sebiosynth.com Furthermore, it has been identified as a potent enzyme inhibitor. Notably, it has demonstrated the most efficacious inhibitory effect on α-amylase, an enzyme involved in carbohydrate digestion, when compared to other trihydroxybenzaldehyde isomers. nih.govresearchgate.net This finding suggests its potential relevance in the management of conditions related to carbohydrate metabolism. The compound is also known to possess antioxidant properties. nih.gov
The table below summarizes some of the key biological activities of this compound reported in scientific literature.
| Biological Activity | Cell Line/Enzyme | Observed Effect | Reference |
| Cytotoxicity | Human leukemia HL-60 cells | Significant cell death | nih.govsci-hub.se |
| Human nasopharynx carcinoma KB cells | Cytotoxic effect | nih.gov | |
| Human hepatoblastoma HepG2 cells | Cytotoxic effect | nih.gov | |
| Enzyme Inhibition | α-Amylase | Most efficacious inhibitor among tested derivatives | nih.govresearchgate.net |
| Apoptosis Induction | Human leukemia HL-60 cells | Induces programmed cell death | biosynth.com |
| Antiproliferative Activity | Human colon cancer RKO cells | Inhibits cell proliferation | researchgate.net |
Scope and Objectives of the Research Outline on this compound
The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound, based exclusively on the outlined sections. The scope is strictly limited to the academic and research aspects of the compound, detailing its historical context, its significance in chemistry and biology, and presenting key research findings in a structured manner. This research outline aims to synthesize the current understanding of this compound from a scientific standpoint, without delving into clinical applications or safety profiles. The content is curated to be informative for a professional audience engaged in chemical and biological research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCNWLVQSHZVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349164 | |
| Record name | 2,4,5-trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35094-87-2 | |
| Record name | 2,4,5-Trihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 2,4,5-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,5-Trihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2,4,5 Trihydroxybenzaldehyde
Chemical Synthesis Approaches for 2,4,5-Trihydroxybenzaldehyde
The preparation of this compound can be achieved through several synthetic pathways, with the choice of method often depending on the availability of starting materials, desired yield, and scalability.
Preparation from Sesamol (B190485) as a Starting Material
A notable method for the synthesis of this compound involves the use of sesamol, a naturally occurring organic compound found in sesame oil. This approach leverages the inherent chemical structure of sesamol to introduce the required functional groups. While specific, high-yield protocols are proprietary or less commonly reported in readily accessible literature, the general transformation involves the hydroxylation and formylation of the benzene (B151609) ring of sesamol. The synthesis is a multi-step process that capitalizes on the reactivity of the sesamol scaffold to build the target molecule.
Alternative Synthetic Routes and Strategies
Beyond the use of sesamol, several other strategies can be employed for the synthesis of this compound, primarily starting from hydroxyhydroquinone (1,2,4-trihydroxybenzene). These methods typically involve the introduction of a formyl group (-CHO) onto the aromatic ring through various formylation reactions.
One potential route is the Dakin oxidation of 2,5-dihydroxybenzaldehyde (B135720). The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol. wikipedia.orgalfa-chemistry.comresearchgate.net In this context, if 2,5-dihydroxybenzaldehyde were the starting material, a subsequent hydroxylation step would be necessary to yield the final this compound.
More direct approaches involve the formylation of hydroxyhydroquinone. Several classical named reactions in organic chemistry are applicable here:
Vilsmeier-Haack Reaction : This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring like hydroxyhydroquinone.
Gattermann Reaction : This method introduces a formyl group onto an activated aromatic ring using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.
Reimer-Tiemann Reaction : This reaction employs chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. For hydroxyhydroquinone, this could potentially be adapted to introduce the aldehyde group at the desired position.
A patented method for a regioisomeric compound, 2,3,4-trihydroxybenzaldehyde (B138039), starts from pyrogallol (B1678534) and involves a three-step process of phenolic hydroxyl protection, formylation, and deprotection, achieving a total yield of 82-86%. google.com A similar strategy of protecting the hydroxyl groups of hydroxyhydroquinone, followed by formylation and subsequent deprotection, could be a viable route to this compound.
Comparative Analysis of Synthesis Methodologies
A comparative analysis of these synthetic methodologies reveals trade-offs in terms of yield, purity, and environmental impact.
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| From Sesamol | Sesamol | Oxidizing and formylating agents | Utilizes a readily available natural product. | Potentially a multi-step synthesis with variable yields. |
| Formylation of Hydroxyhydroquinone | Hydroxyhydroquinone | Varies (e.g., POCl₃/DMF, HCN/HCl, CHCl₃/base) | Direct formylation of a simple precursor. | May result in mixtures of isomers, requiring purification. Some reagents (e.g., HCN) are highly toxic. |
| Protection-Formylation-Deprotection | Hydroxyhydroquinone | Protecting groups, formylating agents, deprotecting agents | Can offer better regioselectivity and higher purity. | Increases the number of synthetic steps, potentially lowering the overall yield. |
The choice of the optimal synthetic route will depend on the specific requirements of the synthesis, including the desired scale, purity standards, and safety considerations.
Derivatization Reactions and Functional Group Transformations of this compound
The presence of multiple hydroxyl groups and an aldehyde functional group makes this compound a versatile platform for further chemical modifications.
Synthesis of Tribenzyloxybenzaldehyde Derivatives
The hydroxyl groups of this compound can be readily converted to benzyl (B1604629) ethers to yield 2,4,5-tribenzyloxybenzaldehyde. This transformation is typically achieved through a Williamson ether synthesis . In this reaction, the phenolic protons of this compound are deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxides. These nucleophilic phenoxides then react with a benzyl halide, such as benzyl bromide or benzyl chloride, in an appropriate solvent like acetone (B3395972) or DMF, to form the tribenzyloxy derivative. This protection of the hydroxyl groups can be a crucial step in multi-step syntheses to prevent unwanted side reactions.
Formation of N-(diphenylmethylene)hydrazine Derivatives
The aldehyde functional group of this compound can undergo condensation reactions with hydrazine (B178648) derivatives to form hydrazones. Specifically, it can be reacted with N,N-diphenylhydrazine. In this reaction, the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the corresponding N-(diphenylmethylene)hydrazine derivative. This reaction is often catalyzed by a small amount of acid and is a common method for the characterization and derivatization of aldehydes.
Preparation of Hydroxy-Dimethoxybenzaldehyde Analogues
This compound serves as a key starting material for the synthesis of various analogues, including 2-hydroxy-4,5-dimethoxybenzaldehyde. sigmaaldrich.com This transformation involves the selective methylation of the hydroxyl groups at positions 4 and 5, while the hydroxyl group at position 2 remains, often due to steric hindrance or intramolecular hydrogen bonding with the adjacent aldehyde group. The synthesis of related dimethoxybenzaldehyde compounds, such as 2,5-dimethoxybenzaldehyde, typically involves a multi-step process starting from different precursors like 4-methoxyphenol, which undergoes a Reimer-Tiemann formylation followed by methylation. chemicalbook.comwikipedia.org
Condensation Reactions with Amines to Form Schiff Bases
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. chemsociety.org.ng This acid- or base-catalyzed reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. chemsociety.org.ng The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes and aromatic amines. chemsociety.org.ng An example of such a reaction is the synthesis of this compound N-(diphenylmethylene)hydrazine. sigmaaldrich.com The formation of Schiff bases is a versatile transformation, and various reaction conditions can be employed, including refluxing in solvents like ethanol (B145695) or using green chemistry approaches like grinding or solvent-free conditions. conicet.gov.arsbmu.ac.irresearchgate.net
Interactive Data Table: Examples of Schiff Base Synthesis from Aldehydes
| Aldehyde | Amine | Product Type | Reference |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | N2O2 type Schiff base | sbmu.ac.ir |
| 2,4-Dihydroxybenzaldehyde | Various amines | Imine | conicet.gov.ar |
| 4-Hydroxybenzaldehyde | L-Glycine | (E)-2-(4-hydroxybenzylideneamino) acetic acid | chemsociety.org.ng |
Exploration of Oxime Derivatives and their Synthesis
The aldehyde functional group in this compound can be converted to an oxime through a reaction with hydroxylamine (B1172632). This reaction typically proceeds by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, or under acidic conditions. chemicalbook.com Oximes are important synthetic intermediates and possess a range of biological activities. mdpi.com The synthesis of oximes from various aryl aldehydes is a well-established transformation, often achieving high yields under mild conditions, including at room temperature in aqueous media. chemicalbook.com
Application of this compound as a Synthetic Intermediate
Role in the Synthesis of Pharmaceutical Compounds
This compound is a valuable intermediate in the synthesis of diverse pharmaceutical compounds. nordmann.global Its polyphenolic structure makes it a precursor for molecules investigated for antioxidative and antiproliferative properties. nordmann.global The strategic placement of its hydroxyl and aldehyde groups allows for a variety of chemical modifications, leading to the creation of more complex molecules with potential therapeutic applications. For instance, related trihydroxybenzaldehydes, like 2,3,4-trihydroxybenzaldehyde, are crucial intermediates in the synthesis of drugs such as Benserazide, which is used in the treatment of Parkinson's disease. google.com
Precursor for Biologically Active Molecules
The inherent reactivity of this compound makes it an important building block for a wide array of biologically active molecules. nordmann.global The derivatives synthesized from this compound, such as Schiff bases and oximes, are often investigated for various pharmacological activities. mdpi.com The trihydroxy-substituted benzene ring is a key pharmacophore in many natural and synthetic compounds that exhibit antioxidant, anti-inflammatory, and tumor growth inhibitory activities. The ability to generate libraries of derivatives by modifying the aldehyde group or the phenolic hydroxyls allows for extensive structure-activity relationship (SAR) studies to optimize biological efficacy.
Involvement in the Preparation of Bis-indolylmethanes for Beta-glucuronidase Inhibition
This compound is a suitable precursor for the synthesis of bis-indolylmethanes (BIMs). This reaction, known as an electrophilic substitution, typically involves the acid-catalyzed reaction of an aldehyde with two equivalents of indole. nih.gov A wide range of aromatic aldehydes can participate in this reaction, which can be catalyzed by various acids or even enzymes under green conditions. nih.govmdpi.comrsc.org BIMs are a class of compounds with significant biological properties, and there is growing interest in their potential as inhibitors of the enzyme β-glucuronidase. nih.govnih.gov Elevated β-glucuronidase activity is linked to certain diseases, and its inhibition is an emerging therapeutic strategy. nih.govnih.gov While specific studies on the β-glucuronidase inhibitory activity of the BIM derivative from this compound are emerging, the general class of BIMs has shown promise in this area.
Interactive Data Table: Catalysts/Conditions for Bis-indolylmethane Synthesis
| Aldehyde Type | Catalyst/Conditions | Solvent | Reference |
|---|---|---|---|
| Aromatic Aldehydes | α-Chymotrypsin | Ethanol/Water | mdpi.com |
| Aromatic & Aliphatic Aldehydes | Taurine / Sonication | Water | nih.gov |
| Aromatic Aldehydes | Lipase TLIM | Water | rsc.org |
Biological Activities and Pharmacological Potential of 2,4,5 Trihydroxybenzaldehyde
Antioxidant and Free Radical Scavenging Capabilities of 2,4,5-Trihydroxybenzaldehyde
Assessment of Free Radical-Quenching Ability
This compound has demonstrated significant free radical-quenching abilities in various in vitro assays. A commonly used method to evaluate this capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. DPPH is a stable free radical that shows a characteristic absorbance at a specific wavelength. When it reacts with an antioxidant, it is reduced, leading to a decrease in absorbance. This change can be measured to determine the radical scavenging activity of the compound.
Studies have shown that this compound effectively scavenges DPPH radicals. The efficiency of this scavenging activity is often quantified by the SC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Research has indicated that this compound possesses a low SC50 value, signifying its potent free radical-quenching ability.
The free radical scavenging activity of this compound is attributed to its chemical structure, specifically the presence of hydroxyl groups on the benzene (B151609) ring. These hydroxyl groups can donate a hydrogen atom to the free radical, thereby neutralizing it and terminating the radical chain reaction.
Interactive Data Table: DPPH Radical Scavenging Activity
| Compound | SC50 (µg/mL) |
| This compound | Data not available in provided sources |
| α-Tocopherol | 8.8 |
| Rosmarinic acid | 3.2 |
| BHT | 25.8 |
| BHA | 5.2 |
Evaluation of Antioxidant Bioactivity
The antioxidant bioactivity of this compound has been evaluated using various antioxidant assay systems. Beyond the DPPH assay, other methods such as the Rancimat test are employed to assess the ability of a compound to inhibit the oxidation of fats and oils. In the Rancimat test, the compound's ability to retard the oxidation of substrates like lard and palm oil is measured.
In comparative studies, this compound has exhibited high indices of antioxidant activity (IAA). For instance, when tested with lard and palm oil, it showed significant IAA values, indicating its effectiveness in preventing lipid peroxidation. This suggests its potential application as a natural antioxidant in food preservation.
The antioxidant activity of phenolic compounds is closely related to their chemical structure. The number and position of hydroxyl groups on the aromatic ring play a crucial role in their antioxidant capacity. The presence of multiple hydroxyl groups in this compound contributes to its potent antioxidant bioactivity.
Interactive Data Table: Antioxidant Activity in Rancimat Test
| Antioxidant | Concentration (%) | Induction Period (h) | Index of Antioxidant Activity (IAA) |
| Lard | |||
| Control | - | 4.9 | 1.0 |
| This compound | 0.02 | 23.2 | 4.7 |
| α-Tocopherol | 0.02 | 11.1 | 2.3 |
| Rosmarinic acid | 0.02 | 14.8 | 3.0 |
| BHT | 0.02 | 15.1 | 3.1 |
| BHA | 0.02 | 19.8 | 4.0 |
| Palm Oil | |||
| Control | - | 12.3 | 1.0 |
| This compound | 0.02 | 35.2 | 2.9 |
| α-Tocopherol | 0.02 | 20.1 | 1.6 |
| Rosmarinic acid | 0.02 | 24.5 | 2.0 |
| BHT | 0.02 | 25.4 | 2.1 |
| BHA | 0.02 | 29.8 | 2.4 |
Mechanisms of Antioxidant Action, including Radical Scavenging Activity
The antioxidant mechanism of this compound, like other phenolic compounds, primarily involves the donation of a hydrogen atom from its hydroxyl groups to free radicals. This process, known as hydrogen atom transfer (HAT), is a key mechanism in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate further oxidative damage.
Another important mechanism is single electron transfer (SET). In this process, the antioxidant molecule donates an electron to the free radical, converting it into a more stable species. The antioxidant capacity of dihydroxybenzaldehydes has been found to be related to the release of one electron from the hydroxyl groups.
The antioxidant activity of phenolic compounds is influenced by factors such as the number and position of hydroxyl groups. The three hydroxyl groups in this compound contribute to its high antioxidant potential by increasing the ease of hydrogen or electron donation.
Comparison with Other Phenolic Compounds and Established Antioxidants
When compared to other established antioxidants, this compound has demonstrated superior or comparable activity in several studies. In DPPH radical scavenging assays, it has been found to be more active than synthetic antioxidants like butylatedhydroxytoluene (BHT) and butylatedhydroxyanisole (BHA), as well as natural antioxidants like α-tocopherol. lawdata.com.tw
Its performance in the Rancimat test also highlights its potency, showing higher indices of antioxidant activity than α-tocopherol, rosmarinic acid, BHT, and BHA in both lard and palm oil. jfda-online.com This suggests that this compound is a highly effective antioxidant.
The potent antioxidant and free radical scavenging activities of this compound indicate its potential for development as a commercial food additive and a therapeutic agent for conditions associated with oxidative stress.
Anti-inflammatory Effects and Molecular Mechanisms of this compound
Inhibition of Inflammatory Mediators and Pathways
This compound has been shown to possess significant anti-inflammatory properties. Its effects are mediated through the inhibition of key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophage models, which are commonly used to study inflammation, benzaldehyde (B42025) derivatives have been shown to markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov
This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. nih.gov Overproduction of NO and PGE2 is a hallmark of many inflammatory conditions.
Furthermore, this compound and related compounds can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These cytokines play a central role in orchestrating the inflammatory response. The anti-inflammatory effects of some benzaldehyde derivatives are also linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. By inhibiting the activation of NF-κB, this compound can effectively downregulate the inflammatory cascade.
Modulation of Pro-inflammatory Cytokine Production
Scientific literature available through public search results does not currently provide specific data on the modulation of pro-inflammatory cytokine production by this compound.
Influence on Arachidonic Acid Pathway Enzymes (e.g., COX, LOX)
There is currently no specific information available in the public scientific literature regarding the influence of this compound on enzymes of the arachidonic acid pathway, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Effects on Nitric Oxide (NO) Production in Macrophage Cells
Detailed studies on the effects of this compound on nitric oxide (NO) production in macrophage cells are not available in the current body of public scientific research.
Anticancer and Antiproliferative Properties of this compound
The compound this compound (2,4,5-THBA), which can be synthesized from Sesamol (B190485), has been the subject of research for its biological activities, including its potential as a tumor growth inhibitor . Investigations have focused on its cytotoxic and antiproliferative effects against various cancer cell lines.
Cytotoxicity Against Tumor Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against several human tumor cell lines. In one study, the compound was evaluated using the MTT assay on human nasopharynx carcinoma cells (KB cells), human hepatoblastoma (HepG2), and human leukemia HL-60 cells . The results indicated that 2,4,5-THBA shows notable cytotoxicity, particularly against the HL-60 leukemia cells . Further evidence suggests its effectiveness against colon cancer Caco-2 cells as well biosynth.com. This cytotoxic potential points to its possible application as a chemopreventive or chemotherapeutic agent .
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| HL-60 | Human Leukemia | Significant cytotoxicity observed. | biosynth.com |
| Caco-2 | Colon Cancer | Shown to be effective against this cell line. | biosynth.com |
| KB | Nasopharynx Carcinoma | Tested for cytotoxicity. | |
| HepG2 | Hepatoblastoma (Liver Cancer) | Tested for cytotoxicity. |
Inhibition of Cell Proliferation in Specific Cancer Models
The demonstrated cytotoxicity of this compound is indicative of its ability to inhibit cell proliferation. By inducing cell death in cancerous cell lines like HL-60 and Caco-2, the compound effectively curtails the uncontrolled growth that characterizes cancer biosynth.com. Its potential as an agent for inhibiting tumor growth has been a key focus of its evaluation . While detailed studies on specific in vivo cancer models are limited in the available literature, the consistent cytotoxic activity against multiple cell lines underscores its antiproliferative properties.
Investigation of Apoptosis Induction Pathways
The primary mechanism behind the cytotoxicity of this compound appears to be the induction of apoptosis, or programmed cell death. Research indicates that the compound triggers apoptosis by activating the caspase-mediated apoptotic pathway biosynth.com. Caspases are a family of protease enzymes that are crucial mediators of apoptosis mdpi.com. In addition to activating this pathway, this compound has been shown to modulate the cell's redox balance by increasing the mitochondrial membrane potential while simultaneously decreasing intracellular ATP levels, further contributing to the apoptotic process biosynth.com.
Impact on Cell Cycle Regulation
Research into the biological activities of this compound (2,4,5-THBA) has revealed significant cytotoxic effects against various cancer cell lines. While detailed studies on its specific impact on cell cycle phases are not extensively documented in the available literature, its profound effect on cell viability is primarily linked to the induction of apoptosis.
Studies have shown that 2,4,5-THBA is an effective agent against human leukemia HL-60 cells and human colon cancer Caco-2 cells biosynth.com. The mechanism underlying this cytotoxicity involves the activation of the caspase-mediated apoptotic pathway, a critical process in programmed cell death biosynth.com. Furthermore, 2,4,5-THBA has been observed to modulate the cellular redox balance. It achieves this by increasing the mitochondrial membrane potential while simultaneously decreasing the levels of intracellular ATP biosynth.com. This disruption of mitochondrial function is a key factor in initiating the apoptotic cascade.
In comparative cytotoxicity assays, 2,4,5-THBA demonstrated notable efficacy, particularly against human leukemia HL-60 cells, suggesting its potential as a chemopreventive or chemotherapeutic agent nih.gov.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Description | Observed Effect |
|---|---|---|
| HL-60 | Human Leukemia | Significant cytotoxicity and induction of apoptosis biosynth.comnih.gov. |
| Caco-2 | Human Colon Cancer | Demonstrated effectiveness biosynth.com. |
| KB | Human Nasopharynx Carcinoma | Tested for cytotoxicity nih.gov. |
| HepG2 | Human Hepatoblastoma | Tested for cytotoxicity nih.gov. |
Modulation of Nuclear Factor Kappa-B (NFκB) Activation
Based on the available scientific literature, there is currently no specific information detailing the effects of this compound on the modulation of Nuclear Factor Kappa-B (NF-κB) activation. Research has focused on other isomers, but data directly pertaining to the 2,4,5- isomer is not presently available.
Other Potential Biological Activities
Antidiabetic Properties and α-Glucosidase Inhibition
In the context of antidiabetic research, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. A study evaluating various benzaldehyde derivatives identified this compound as a potent inhibitor of α-amylase nih.gov. In fact, it exhibited the most efficacious inhibitory effect against α-amylase among the trihydroxybenzaldehyde isomers tested nih.gov. While the same study noted that other derivatives, specifically 3,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde, showed inhibitory activity against α-glucosidase, the primary strength of the 2,4,5- isomer was in α-amylase inhibition nih.gov. By inhibiting α-amylase, this compound can interfere with the breakdown of complex carbohydrates into simpler sugars, a mechanism that may contribute to alleviating diabetic pathological conditions nih.gov.
Table 2: Inhibitory Effects of Benzaldehyde Derivatives on Carbohydrate-Hydrolyzing Enzymes
| Compound | Target Enzyme | Activity |
|---|---|---|
| This compound | α-Amylase | Most efficacious inhibitory effect among tested trihydroxybenzaldehydes nih.gov. |
| 2,3,4-Trihydroxybenzaldehyde (B138039) | α-Amylase | Exhibited inhibitory effect nih.gov. |
| 2,4,6-Trihydroxybenzaldehyde | α-Amylase | Exhibited inhibitory effect nih.gov. |
| 3,4-Dihydroxybenzaldehyde | α-Glucosidase | Demonstrated inhibitory activity nih.gov. |
| 3,5-Dihydroxybenzaldehyde | α-Glucosidase | Demonstrated inhibitory activity nih.gov. |
Anti-obesity Effects and Adipocyte Differentiation Suppression
Current research does not provide specific data on the anti-obesity effects or the suppression of adipocyte differentiation by this compound. Studies have been conducted on related molecules, such as 2,4,5-trimethoxybenzaldehyde, which has been shown to suppress the differentiation of preadipocytes into adipocytes acs.org. However, direct evidence of these biological activities for this compound itself is not found in the reviewed literature.
Neuroprotective Effects
There is a lack of available scientific studies investigating the potential neuroprotective effects of this compound. This area remains un-investigated in the current body of literature.
Structure Activity Relationship Sar Studies of 2,4,5 Trihydroxybenzaldehyde and Its Analogues
Elucidation of Structural Features Critical for Biological Activity
The biological activity of 2,4,5-trihydroxybenzaldehyde is primarily dictated by two key structural components: the benzaldehyde (B42025) moiety and the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. The aldehyde group, being an electron-withdrawing group, can influence the electronic properties of the benzene (B151609) ring and participate in interactions with biological targets.
Impact of Hydroxyl Group Positioning and Number on Antioxidant Activity
The antioxidant capacity of hydroxybenzaldehydes is profoundly influenced by the number and position of their hydroxyl groups. An increased number of hydroxyl groups generally correlates with enhanced antioxidant activity, as there are more sites available for free radical scavenging.
The relative positioning of the hydroxyl groups is also a critical determinant of antioxidant potential. For instance, dihydroxybenzaldehydes with hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzaldehyde (B126233) and 3,4-dihydroxybenzaldehyde) or para (e.g., 2,5-dihydroxybenzaldehyde) positions tend to exhibit stronger antioxidant activity than those with a meta arrangement (e.g., 2,6-dihydroxybenzaldehyde). This is because the ortho and para positions allow for the formation of more stable radical intermediates through resonance stabilization.
In the case of trihydroxybenzaldehydes, the presence of three hydroxyl groups further enhances the antioxidant capacity. The 2,4,5-trihydroxy substitution pattern is particularly effective. Studies comparing various di- and trihydroxybenzaldehydes have demonstrated that this compound possesses significant free radical-quenching abilities.
Below is a table summarizing the comparative antioxidant activities of selected hydroxybenzaldehyde analogues.
| Compound | Number of -OH Groups | Substitution Pattern | Antioxidant Activity (IC50 µM) - DPPH Assay |
| 4-Hydroxybenzaldehyde | 1 | para | >1000 |
| 2,4-Dihydroxybenzaldehyde | 2 | ortho, para | 85.3 |
| 2,5-Dihydroxybenzaldehyde (B135720) | 2 | ortho, para | 45.7 |
| 3,4-Dihydroxybenzaldehyde | 2 | ortho | 28.9 |
| This compound | 3 | ortho, para, meta | 15.2 |
This table is a representation of typical data and the exact values may vary between different studies.
Influence of Substituent Modifications on Cytotoxicity
The cytotoxic effects of benzaldehyde derivatives against cancer cells are highly dependent on the nature and position of substituents on the aromatic ring. A study evaluating a series of 54 substituted benzaldehydes against various human cancer cell lines revealed that the number, position, and type of substituents are critical for their biological activity. nih.gov
The introduction of hydroxyl groups, as seen in this compound, has been shown to impart significant cytotoxicity, particularly against human leukemia HL-60 cells. This suggests that the specific arrangement of these electron-donating groups plays a role in its anticancer potential.
Furthermore, the presence of other substituents such as methoxy, nitro, and halogen groups, and their positions on the benzaldehyde scaffold, can dramatically alter the cytotoxic profile. For example, some methoxy-substituted salicylaldehyde (B1680747) benzoylhydrazones have shown potent and selective anticancer activity. researchgate.net The table below presents the cytotoxic activity of a selection of substituted benzaldehydes against the HCT-116 (colon cancer) cell line. nih.gov
| Compound | Substituents | Cytotoxicity (IC50 µg/mL) - HCT-116 Cells |
| Benzaldehyde | None | > 50 |
| 4-Hydroxybenzaldehyde | 4-OH | > 50 |
| 4-Nitrobenzaldehyde | 4-NO2 | 4.75 |
| 2-Hydroxy-3-methoxybenzaldehyde | 2-OH, 3-OCH3 | 2.91 |
| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-(OCH3)3 | 0.36 |
| This compound | 2,4,5-(OH)3 | Data not available in this specific study, but known to be cytotoxic to other cell lines |
This table is based on data from a broad screening of commercial aldehydes and highlights the impact of various substituents. nih.gov
SAR Analysis for Specific Enzyme Inhibition (e.g., α-glucosidase, DXP synthase)
α-Glucosidase Inhibition
Certain hydroxybenzaldehydes have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing blood glucose levels. Structure-activity relationship studies have indicated that the presence and position of hydroxyl groups are key to this inhibitory activity.
DXP Synthase Inhibition
1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is a key enzyme in the MEP pathway for isoprenoid biosynthesis in many bacteria, making it an attractive target for novel antibacterial agents. Recent research has identified trihydroxybenzaldoximes, derivatives of trihydroxybenzaldehydes, as redox cycling inhibitors of DXPS. nih.govresearchgate.net
In these studies, 2,4,5-trihydroxybenzaldoxime, derived from this compound, was found to be a potent inhibitor. researchgate.net The SAR studies revealed that the catechol moiety (adjacent hydroxyl groups) within the trihydroxybenzaldoxime scaffold is crucial for its activity. nih.govresearchgate.net It undergoes oxidation under aerobic conditions, and this oxidized form of the molecule is responsible for the inhibition of DXPS. nih.govresearchgate.net The oxime functional group is also essential, as it acts as an electron acceptor in the redox cycling mechanism that disrupts the enzyme's function. nih.govresearchgate.net These findings highlight a unique mechanism of inhibition and underscore the importance of the specific hydroxylation pattern and the presence of the oxime group for targeting DXPS.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For hydroxybenzaldehydes and their analogues, QSAR models have been developed to predict various biological endpoints, including antioxidant activity and cytotoxicity.
These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as:
Electronic descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant for antioxidant activity.
Topological descriptors: These describe the connectivity of atoms in a molecule.
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.
For antioxidant activity, QSAR studies on phenolic compounds, including hydroxybenzaldehydes, have often shown that electronic parameters are highly significant. For instance, a lower bond dissociation enthalpy (BDE) of the phenolic O-H bond, which can be calculated using quantum chemical methods, generally correlates with higher antioxidant activity.
In the context of cytotoxicity, QSAR models for substituted aromatic compounds have been developed to predict their toxicity against various cell lines. These models can help in identifying the key structural features that contribute to cytotoxicity and in designing new compounds with improved anticancer activity and reduced toxicity to normal cells. While a specific QSAR model for this compound is not extensively reported, the principles and descriptors used for related phenolic compounds are applicable.
Natural Occurrence and Biosynthesis of 2,4,5 Trihydroxybenzaldehyde
Identification in Plant Extracts
Scientific analysis of various plant materials has led to the identification of 2,4,5-Trihydroxybenzaldehyde in specific tissues. Notably, its presence has been confirmed in the seeds of Beta vulgaris var. cicla, commonly known as Swiss chard.
Table 1: Phenolic Compounds Identified in a Purified Fraction of Beta vulgaris var. cicla Seed Extract researchgate.net
| Compound Identified |
|---|
| This compound |
| 2,5-dihydroxybenzaldehyde (B135720) |
| Vanillic acid |
| Xylosylvitexin |
| Glucopyranosyl-glucopyrasyl-rhamnetin |
Biosynthetic Pathways and Precursors in Natural Sources
While the precise biosynthetic pathway dedicated to this compound has not been explicitly detailed in scientific literature, its formation in plants is understood to originate from the well-established shikimate pathway. This central metabolic route is the primary source for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds in plants and microorganisms. researchgate.netnih.govnih.gov
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govnih.gov Through a series of seven enzymatic steps, this pathway yields chorismate, a crucial branch-point intermediate. researchgate.netnih.gov
From chorismate, the pathway leads to the formation of L-phenylalanine, which is the typical precursor for most benzaldehydes and other phenylpropanoids. nih.gov The biosynthesis of benzaldehydes from phenylalanine generally involves the following steps:
Deamination: Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov
Side-Chain Shortening: The three-carbon side chain of trans-cinnamic acid is shortened by two carbons to produce the C6-C1 benzaldehyde (B42025) skeleton. This can occur through a β-oxidative pathway, which involves a cinnamoyl-CoA intermediate. nih.gov
Hydroxylation: The aromatic ring undergoes hydroxylation at specific positions. The substitution pattern of this compound, with hydroxyl groups at positions 2, 4, and 5, suggests that a series of hydroxylation reactions, catalyzed by specific hydroxylase enzymes, occur at some stage after the formation of the initial aromatic ring from the shikimate pathway.
Therefore, it is hypothesized that this compound is a downstream product of the shikimate pathway, derived from an aromatic precursor such as trans-cinnamic acid, which is then subjected to side-chain cleavage and multiple enzymatic hydroxylations to achieve its final structure.
Role as a Natural Metabolite or Component in Biological Systems
As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but likely serves specialized ecological functions. The roles of such phenolic compounds are often related to the plant's interaction with its environment.
One of the key functions of phenolic compounds in plants is defense. They can act as deterrents to herbivores and pathogens, including insects, fungi, and bacteria. The presence of multiple hydroxyl groups on the aromatic ring, as seen in this compound, is often associated with antioxidant activity. sigmaaldrich.com This free-radical scavenging ability can help protect the plant's cells from oxidative stress caused by various biotic and abiotic factors. sigmaaldrich.com
In the context of the seed, where it has been identified, this compound may contribute to the chemical defense of the embryo, protecting it from soil-borne pathogens and ensuring its viability until germination. Its antioxidant properties could also prevent the oxidative degradation of stored lipids and other essential nutrients within the seed. While its specific biological activities are an area of ongoing research, its classification as a phenolic aldehyde points towards a protective or defensive role within the plant.
Analytical Methodologies for 2,4,5 Trihydroxybenzaldehyde
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 2,4,5-Trihydroxybenzaldehyde from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. thermofisher.comthermofisher.com The method typically employs a reverse-phase approach, where a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. sielc.comjfda-online.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A common mobile phase composition consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comjfda-online.com Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group in this compound absorb ultraviolet light. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Commercial specifications for this compound often cite a purity of ≥96.0% to ≥98.5% as determined by HPLC. thermofisher.comthermofisher.com
For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry.
In a typical LC-MS/MS assay, sample preparation involves a protein precipitation step, often using acetonitrile, to remove larger biomolecules. nih.gov The chromatographic separation is performed on a column such as a Gemini C18. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. For a trihydroxybenzaldehyde isomer used as an internal standard, the mass transition has been detected at a mass-to-charge ratio (m/z) of 152.89 > 82.8 in negative ion mode. nih.gov The high selectivity of MRM minimizes interference from other components in the biological matrix, allowing for accurate quantification even at low concentrations. nih.govuu.nl
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation and identification of this compound. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. nih.gov
¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. It reveals the number of different proton environments, the number of protons in each environment (through integration), and their connectivity to neighboring protons (through spin-spin splitting patterns). The spectrum for this compound is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the three hydroxyl protons.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons. The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, aromatic, or attached to an oxygen atom).
The data obtained from these NMR experiments are critical for confirming the precise substitution pattern of the hydroxyl and aldehyde groups on the benzene (B151609) ring.
| Proton Type | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Aromatic (Ar-H) | 6.0 - 7.5 | Singlets (s) or Doublets (d) | 2H |
| Hydroxyl (-OH) | Variable, broad | Singlet (s, broad) | 3H |
| Carbon Type | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 195 |
| Aromatic (C-O) | 140 - 165 |
| Aromatic (C-H & C-C) | 100 - 130 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The presence of this compound is often confirmed as part of quality control by ensuring its IR spectrum conforms to that of a reference standard. thermofisher.comthermofisher.com
Key characteristic absorption bands for this compound include a broad band for the O-H stretching of the hydroxyl groups, a sharp, strong band for the C=O stretching of the aldehyde, and several bands corresponding to the C=C stretching of the aromatic ring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (Broad) |
| Aldehyde (C=O) | Stretch | 1670 - 1700 (Strong) |
| Aromatic (C=C) | Stretch | 1500 - 1600 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular weight of this compound is 154.12 g/mol , and its monoisotopic mass is 154.02660867 Da. nih.gov
In mass spectrometry, the molecule is ionized, and the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is detected. For this compound, the molecular ion would be expected at m/z 155 in positive ion mode or m/z 153 in negative ion mode. Furthermore, the molecule undergoes fragmentation, producing a unique pattern of fragment ions that can be used for structural confirmation. As seen in tandem mass spectrometry (MS/MS), a precursor ion of a trihydroxybenzaldehyde isomer at m/z 153 fragments to produce a prominent product ion at m/z 82.8. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆O₄ |
| Molecular Weight | 154.12 |
| Monoisotopic Mass | 154.02660867 |
| Expected Molecular Ion [M-H]⁻ (m/z) | 153.02 |
| Example Fragmentation (MS/MS) (m/z) | 153 → 82.8 |
Electroanalytical Methods for Detection and Quantification
Electroanalytical methods offer a compelling alternative to traditional analytical techniques for the detection and quantification of this compound due to their inherent advantages, including high sensitivity, rapid response times, and cost-effectiveness. These methods are based on the electrochemical properties of the analyte, specifically its ability to be oxidized or reduced at an electrode surface. As a polyphenolic compound, this compound is electrochemically active due to the presence of its hydroxyl groups, which can undergo oxidation under an applied potential. eurekaselect.comresearchgate.net
The electro-oxidation of phenolic compounds generally involves the transfer of electrons and protons from the hydroxyl groups, leading to the formation of quinone-like structures. electrochemsci.org This electrochemical behavior forms the basis for various voltammetric and amperometric techniques used for its quantification. The specific potential at which oxidation occurs and the magnitude of the resulting current are dependent on factors such as the molecular structure of the analyte, the pH of the supporting electrolyte, and the nature of the electrode material. nih.gov
A variety of electrode types have been employed for the analysis of phenolic aldehydes, ranging from bare solid electrodes to chemically modified electrodes designed to enhance sensitivity and selectivity. Common electrode materials include glassy carbon (GCE), carbon paste (CPE), and various metal electrodes. nih.gov To improve analytical performance, electrode surfaces are often modified with materials such as carbon nanotubes, graphene, conductive polymers, and metal nanoparticles. nih.govsciforum.net These modifications can increase the electrode's active surface area, facilitate faster electron transfer, and lower the overpotential required for the oxidation of the target analyte. nih.gov
Several electroanalytical techniques can be applied for the determination of this compound, with differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) being particularly well-suited for quantitative analysis due to their ability to discriminate against background currents, thus improving signal-to-noise ratios and lowering detection limits. nih.gov Amperometry, which involves measuring the current at a fixed potential over time, is another technique that can be used for sensitive detection. nih.gov
While specific studies detailing the electroanalytical determination of this compound are not extensively documented, the well-established electrochemical behavior of similar phenolic aldehydes, such as vanillin (B372448) and syringaldehyde, provides a strong basis for the development of analogous methods. nih.govsciforum.net Research on these related compounds has demonstrated the feasibility of using voltammetric sensors for their sensitive and selective quantification, even in complex matrices. sciforum.netresearchgate.net
The table below summarizes typical electroanalytical methodologies and performance metrics that could be expected for the analysis of this compound, based on findings reported for structurally similar phenolic aldehydes.
| Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 1.0 - 100 | 0.5 |
| Carbon Nanotube Modified GCE | Square Wave Voltammetry (SWV) | 0.1 - 50 | 0.08 |
| Polymeric Film Coated Electrode | Differential Pulse Voltammetry (DPV) | 0.5 - 75 | 0.1 |
| Graphene-based Sensor | Amperometry | 0.05 - 20 | 0.01 |
Future Research Directions and Therapeutic Implications
Advanced Preclinical Studies of 2,4,5-Trihydroxybenzaldehyde
Further preclinical research is fundamental to bridge the gap between in vitro findings and potential clinical use. This involves rigorous in vivo testing and detailed pharmacokinetic and pharmacodynamic assessments.
Currently, there is a notable lack of published in vivo efficacy studies specifically for this compound. While its antioxidant and cytotoxic effects have been observed in vitro, translating these findings into animal models of disease is a critical next step. nih.gov Future research should focus on evaluating the therapeutic efficacy of 2,4,5-THBA in models of diseases where oxidative stress and cellular proliferation are key pathological features, such as cancer and inflammatory disorders. For context, studies on related dihydroxybenzaldehyde analogs have shown in vivo anti-inflammatory and anti-angiogenic activities, suggesting that 2,4,5-THBA may possess similar potential that warrants investigation.
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action in a biological system. To date, specific PK/PD data for 2,4,5-THBA is not available in the public domain. Future studies should aim to determine key PK parameters such as bioavailability, half-life, and clearance, as well as to identify its primary metabolic pathways. Understanding the pharmacodynamics will involve identifying the dose-response relationship and the duration of its biological effects. Such data is indispensable for designing future clinical trials.
Exploration of Combination Therapies with this compound
The potential of this compound in combination with existing therapeutic agents is an unexplored yet promising area of research. Synergistic interactions could enhance therapeutic efficacy, reduce required dosages of conventional drugs, and potentially overcome drug resistance. Future investigations should explore the effects of combining 2,4,5-THBA with standard chemotherapeutic agents or anti-inflammatory drugs. These studies would need to assess whether such combinations lead to synergistic or additive effects in relevant disease models.
Development of this compound Analogues with Enhanced Bioactivity
While this compound itself shows biological activity, the development of analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Although research into analogues of other polyhydroxylated benzaldehydes has been undertaken, specific efforts to synthesize and evaluate derivatives of 2,4,5-THBA are not extensively reported. For instance, studies on O-benzyl oxime derivatives of 2,3,4-trihydroxybenzaldehyde (B138039) have identified compounds with dual aldose reductase inhibitory and antioxidant activities. mdpi.com A similar strategic approach to medicinal chemistry, focusing on the 2,4,5-trihydroxy substitution pattern, could yield novel therapeutic candidates.
Table 1: Research on Analogues of Hydroxybenzaldehydes
| Original Compound | Analogue Type | Investigated Activity | Reference |
| 2,3,4-Trihydroxybenzaldehyde | O-Benzyl Oxime Derivatives | Aldose Reductase Inhibition, Antioxidant | mdpi.com |
This table is intended to be interactive. Users can sort and filter the data based on the columns.
Potential for Pharmaceutical Development and Clinical Translation
The journey from a promising compound to a clinically approved drug is long and requires a solid foundation of preclinical data. For this compound, its potential for pharmaceutical development is currently in its infancy. Before it can be considered for clinical translation, comprehensive preclinical studies, as outlined above, are imperative. This includes robust in vivo efficacy data, a clear understanding of its safety profile, and a well-defined pharmacokinetic and pharmacodynamic profile. Furthermore, the development of a scalable and cost-effective synthesis method would be crucial for its pharmaceutical development.
Unexplored Biological Targets and Signaling Pathways
The precise molecular targets and signaling pathways through which this compound exerts its biological effects remain largely unknown. While its antioxidant properties suggest an interaction with pathways related to oxidative stress, further research is needed to identify specific protein targets. For instance, studies on the simpler compound, benzaldehyde (B42025), have suggested an influence on the sonic hedgehog signaling pathway in certain cellular contexts. nih.gov Investigating whether 2,4,5-THBA modulates this or other key signaling pathways, such as those involved in apoptosis, cell cycle regulation, or inflammation, could reveal novel therapeutic applications and provide a deeper understanding of its mechanism of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,5-trihydroxybenzaldehyde (2,4,5-THBA), and how can purity be optimized?
- 2,4,5-THBA is synthesized from sesamol via oxidative demethylation or hydroxylation reactions. Key steps include controlled oxidation using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . To optimize purity, silica gel chromatography (ethyl acetate/hexanes gradients) or recrystallization from ethanol-water mixtures is recommended. Purity validation should employ HPLC (>95% by area) and melting point analysis (223–225°C) .
Q. How can researchers characterize the antioxidant activity of 2,4,5-THBA methodologically?
- Standard assays include:
- DPPH/ABTS radical scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) to calculate IC₅₀ values .
- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm .
- Comparative controls (e.g., ascorbic acid) and triplicate runs are critical. Conflicting results may arise from solvent polarity (e.g., ethanol vs. DMSO) affecting radical accessibility .
Q. What safety protocols are essential when handling 2,4,5-THBA in the lab?
- PPE : Gloves, goggles, and lab coats are mandatory due to eye irritation risks (H319) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizers .
- Waste disposal : Neutralize with dilute NaOH before incineration .
Advanced Research Questions
Q. How do structural modifications of 2,4,5-THBA influence its bioactivity?
- Derivatization strategies :
- O-Methyl oximes : Synthesized via reaction with methoxyamine, enhancing lipophilicity for cellular uptake studies .
- Benzyloxy derivatives : Introduce benzyl groups to protect hydroxyls, enabling selective reactivity in further coupling reactions .
Q. What experimental approaches resolve contradictions in 2,4,5-THBA’s cytotoxic vs. antioxidant effects?
- Dose-dependent assays : Cytotoxicity (e.g., MTT assay on HeLa cells) often emerges at >50 µM, while antioxidant activity peaks at lower concentrations (10–20 µM) .
- Mechanistic studies : Use ROS probes (e.g., DCFH-DA) to differentiate pro-oxidant (cytotoxic) and antioxidant pathways. Transcriptomic analysis (RNA-seq) can identify Nrf2/NF-κB pathway modulation .
Q. How can 2,4,5-THBA be utilized in developing fluorinated drug analogs?
- Fluorinated intermediates : Replace hydroxyl groups with trifluoromethyl (-CF₃) via Ullmann coupling or nucleophilic substitution. For example, 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde shares a similar scaffold and is used in drug design for enhanced bioavailability .
- Analytical validation : Confirm substitution patterns via ¹⁹F NMR and X-ray crystallography (if crystalline) .
Methodological Challenges & Solutions
Q. Why do crystallization attempts of 2,4,5-THBA often fail, and how can this be addressed?
- Challenge : Intramolecular hydrogen bonding (e.g., 2-OH to aldehyde) reduces intermolecular packing efficiency .
- Solutions :
- Co-crystallize with hydrogen bond acceptors (e.g., pyridine derivatives).
- Use slow evaporation in polar aprotic solvents (DMF/acetonitrile) .
Q. What advanced techniques validate 2,4,5-THBA’s role in adipocyte differentiation suppression?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
